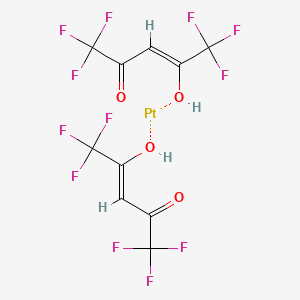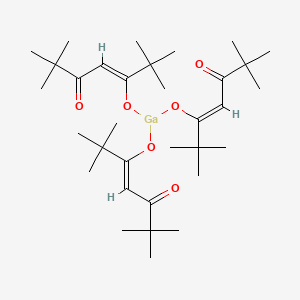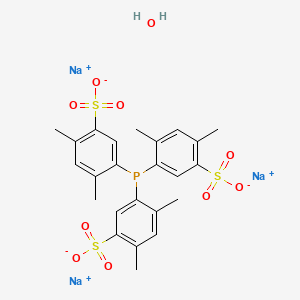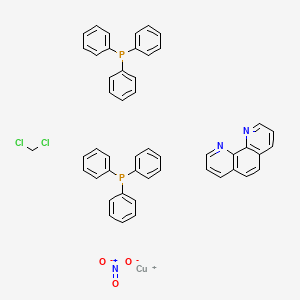
copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate” is a coordination complex that includes copper(I) as the central metal ion, coordinated with 1,10-phenanthroline and triphenylphosphane ligands, and stabilized by nitrate anions in a dichloromethane solvent. This complex is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Mecanismo De Acción
Target of Action
The primary target of this compound is the copper ion . The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions .
Mode of Action
The compound’s mode of action involves the coordination of the copper ion . It influences the copper ion’s electronic and steric properties to promote specific chemical transformations . The bidentate ligand structure of the compound allows it to chelate with the copper ion, stabilizing the complex and influencing its reactivity .
Biochemical Pathways
The compound facilitates the formation of copper complexes, which can be utilized in various catalytic reactions . The specific biochemical pathways affected by these reactions would depend on the nature of the reactions catalyzed by the copper complexes.
Result of Action
The compound’s role in facilitating copper-catalyzed reactions may be useful in the exploration of new synthesis routes and the advancement of chemical research . For example, it has been used in the high yield synthesis of 2-arylbenzo[b]furans via the copper(I) catalyzed coupling of o-iodophenols and aryl acetylenes .
Análisis Bioquímico
Biochemical Properties
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions. It facilitates the formation of copper complexes, which can be utilized in various catalytic reactions. The bidentate ligand structure of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, allows it to chelate with the copper ion, stabilizing the complex and influencing its reactivity . This complexation can lead to enhanced catalytic activity in a range of organic transformations, including cross-coupling reactions and C-H activation .
Cellular Effects
The effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with copper ions may affect the regulation of metal ion homeostasis within cells, potentially impacting cellular processes such as oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, exerts its effects through binding interactions with biomolecules. The bidentate ligand structure allows it to chelate with copper ions, stabilizing the complex and influencing its reactivity. This complexation can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with copper ions influences its participation in redox reactions and other metabolic processes . This interaction can lead to changes in the levels of specific metabolites and alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of (1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bidentate ligand structure allows it to chelate with copper ions, facilitating its transport across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct, 98%, exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization can influence the compound’s activity and function, affecting processes such as enzyme regulation and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of copper(I) salts with 1,10-phenanthroline and triphenylphosphane in the presence of nitrate anions. The reaction is carried out in dichloromethane as the solvent. The general reaction conditions include:
- Dissolving copper(I) nitrate in dichloromethane.
- Adding 1,10-phenanthroline and triphenylphosphane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and washing with dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to copper(0).
Substitution: Ligands such as 1,10-phenanthroline and triphenylphosphane can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under mild conditions.
Major Products
Oxidation: Copper(II) complexes.
Reduction: Copper(0) nanoparticles or clusters.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- Copper(1+);dichloromethane;2,2’-bipyridine;triphenylphosphane;nitrate
- Copper(1+);dichloromethane;1,10-phenanthroline;triphenylarsane;nitrate
Uniqueness
The uniqueness of the compound lies in its specific combination of ligands and the copper(I) center. The presence of 1,10-phenanthroline and triphenylphosphane provides a unique electronic environment that enhances the catalytic properties of the copper ion. This makes the compound particularly effective in certain catalytic reactions compared to similar compounds with different ligands.
Propiedades
IUPAC Name |
copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h2*1-15H;1-8H;1H2;;/q;;;;+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYGTLXCRLUAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H40Cl2CuN3O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
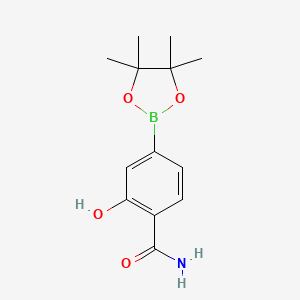
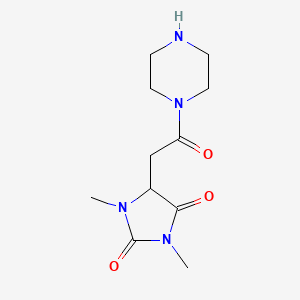


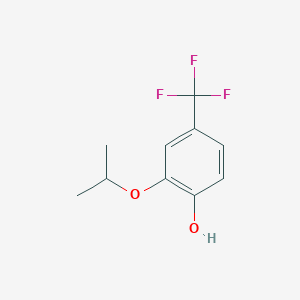
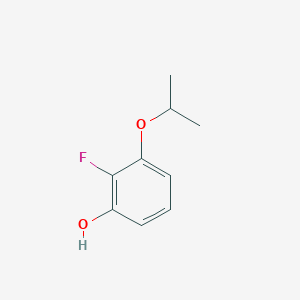

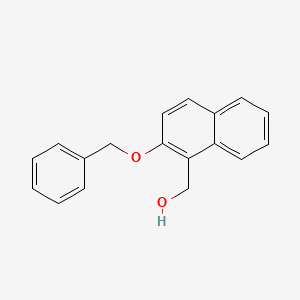
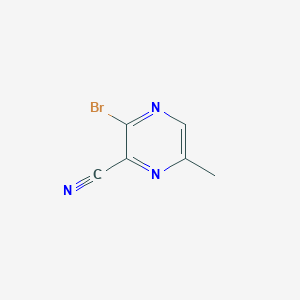
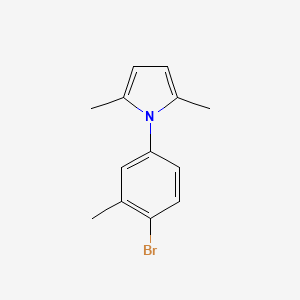
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)
